molecular formula C17H16O3 B14423879 2,6,7-Trioxabicyclo(2.2.2)octane, 1,4-diphenyl- CAS No. 85946-91-4

2,6,7-Trioxabicyclo(2.2.2)octane, 1,4-diphenyl-

Cat. No.: B14423879
CAS No.: 85946-91-4
M. Wt: 268.31 g/mol
InChI Key: GDNDPSKATQMSNS-UHFFFAOYSA-N
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Description

2,6,7-Trioxabicyclo(222)octane, 1,4-diphenyl- is a unique organic compound characterized by its bicyclic structure containing three oxygen atoms and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 1,4-diphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a carbonyl compound in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trioxabicyclo(2.2.2)octane, 1,4-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2,6,7-Trioxabicyclo(2.2.2)octane, 1,4-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6,7-Trioxabicyclo(2.2.2)octane, 1,4-diphenyl- exerts its effects involves interactions with various molecular targets. Its bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The presence of phenyl groups enhances its ability to interact with hydrophobic regions of proteins, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,7-Trioxabicyclo(2.2.2)octane, 1,4-diphenyl- is unique due to its phenyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific interactions with hydrophobic environments or aromatic systems .

Properties

CAS No.

85946-91-4

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

1,4-diphenyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C17H16O3/c1-3-7-14(8-4-1)16-11-18-17(19-12-16,20-13-16)15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

GDNDPSKATQMSNS-UHFFFAOYSA-N

Canonical SMILES

C1C2(COC(O1)(OC2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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